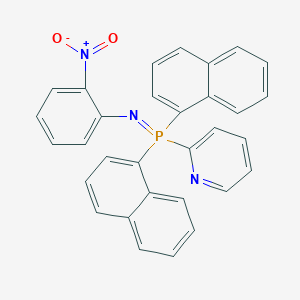![molecular formula C21H23N3O3 B7484327 1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7484327.png)
1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a methoxyphenyl group, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Formation of Piperidine Carboxamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the methoxyphenyl group using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Aplicaciones Científicas De Investigación
1-(1,3-Benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the piperidine carboxamide moiety can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxamide
- N-(3-Methoxyphenyl)-1-(1,3-benzoxazol-2-yl)piperidine-4-carboxamide
- 1-(1,3-Benzoxazol-2-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Uniqueness
1-(1,3-Benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-17-6-4-5-15(13-17)14-22-20(25)16-9-11-24(12-10-16)21-23-18-7-2-3-8-19(18)27-21/h2-8,13,16H,9-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSFCJNVVARICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)thiophene-2-carboxamide](/img/structure/B7484258.png)

![[2-(2,5-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7484271.png)

![[2-(4-chloro-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7484279.png)
![[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7484297.png)



![3-({5-Methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7484320.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7484341.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B7484353.png)

